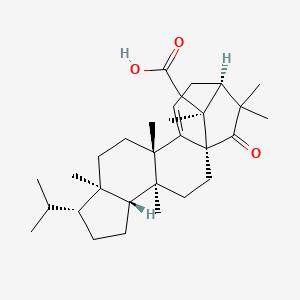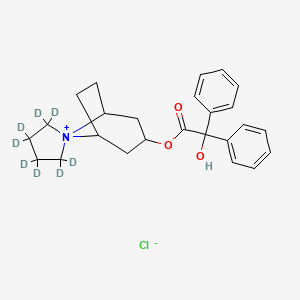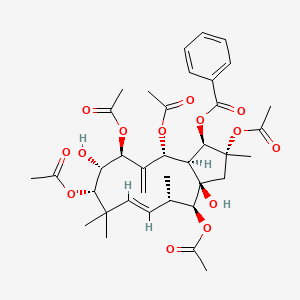
アルストニア酸B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alstonic acid B: is a unique 2,3-secofernane triterpenoid isolated from the leaves of the plant Alstonia scholaris, which belongs to the Apocynaceae family . This compound is part of a group of secondary metabolites that plants produce, often in response to environmental stress or as byproducts of metabolism .
科学的研究の応用
Chemistry: : In chemistry, Alstonic acid B is studied for its unique structure and potential as a precursor for synthesizing other complex molecules .
Biology and Medicine: : Alstonic acid B has shown potential in various biological applications, including its use as an anti-inflammatory and anti-cancer agent . Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: : In industry, Alstonic acid B could be used in the development of pharmaceuticals and as a natural product in cosmetic formulations due to its bioactive properties .
Safety and Hazards
作用機序
- Alstonic acid B primarily targets specific cellular components or proteins within the body. Unfortunately, detailed information about its exact targets is limited in the available literature .
- However, we do know that it belongs to the class of triterpenoids and is found in the hydro-alcoholic extract of Alstonia scholaris leaves .
Target of Action
生化学分析
Biochemical Properties
Alstonic acid B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to interact with enzymes such as L-threonic acid dehydrogenase and D-gluconic acid dehydrogenase . These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, Alstonic acid B has been shown to interact with various proteins, affecting their function and stability.
Cellular Effects
Alstonic acid B exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, Alstonic acid B can modulate signaling pathways that control cell proliferation and apoptosis. It also affects the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, Alstonic acid B impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of Alstonic acid B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Alstonic acid B binds to specific enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, Alstonic acid B can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alstonic acid B have been studied over time to understand its stability, degradation, and long-term impact on cellular function . Alstonic acid B is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that Alstonic acid B can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Alstonic acid B vary with different dosages in animal models . At lower doses, Alstonic acid B has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including signs of lethargy and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Alstonic acid B is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It participates in the degradation of aldonic acids and the catabolism of D-glucarate, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux within cells, leading to changes in the concentration of key metabolites.
Transport and Distribution
The transport and distribution of Alstonic acid B within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of Alstonic acid B across cellular membranes and its accumulation in specific tissues. The localization of Alstonic acid B within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
Alstonic acid B is localized to specific subcellular compartments, where it exerts its effects on cellular activity . It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of Alstonic acid B can affect its interactions with other biomolecules and its overall function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Alstonic acid B involves complex organic reactions. While specific synthetic routes for Alstonic acid B are not widely documented, general methods for synthesizing similar triterpenoids often involve multiple steps, including cyclization, oxidation, and functional group modifications .
Industrial Production Methods: : Industrial production of Alstonic acid B would likely involve extraction from the natural source, Alstonia scholaris. This process includes harvesting the leaves, followed by solvent extraction and chromatographic purification to isolate the compound .
化学反応の分析
Types of Reactions: : Alstonic acid B can undergo various chemical reactions typical of triterpenoids, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
類似化合物との比較
Similar Compounds: : Alstonic acid A, another 2,3-secofernane triterpenoid, is structurally similar to Alstonic acid B . Other related compounds include lupeol, β-amyrin, and ursolic acid, which are also triterpenoids with similar bioactive properties .
Uniqueness: : What sets Alstonic acid B apart is its specific structural features and the unique biological activities it exhibits. Its ability to modulate specific molecular pathways makes it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBXRKYKJHHMS-ALFWALAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol](/img/structure/B1151625.png)


![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)

